molecular formula C10H14N2O7 B14032322 5-Hydroxy-2'-o-methyluridine

5-Hydroxy-2'-o-methyluridine

Cat. No.: B14032322
M. Wt: 274.23 g/mol
InChI Key: XSRHWUSRVLRIKN-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2’-o-methyluridine involves the incorporation of 2’-O-methyl and 5-hydroxy groups into the uridine structure. One method includes the synthesis of 2’-O-methyl-5-hydroxymethylcytidine, which involves the use of phosphoramidite monomers and mild post-synthetic deprotection conditions .

Industrial Production Methods

Industrial production methods for 5-Hydroxy-2’-o-methyluridine are not extensively documented. the synthesis of similar nucleoside analogs typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2’-o-methyluridine undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include modified nucleosides with altered functional groups, which can be used in various scientific applications.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2’-o-methyluridine involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells . It targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the selective killing of cancer cells.

Properties

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

IUPAC Name

5-hydroxy-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O7/c1-18-7-6(15)5(3-13)19-9(7)12-2-4(14)8(16)11-10(12)17/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

XSRHWUSRVLRIKN-JXOAFFINSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.